3-Fluoro-5-(hydroxymethyl)picolinonitrile

Physicochemical profiling Lead optimization Medicinal chemistry

3-Fluoro-5-(hydroxymethyl)picolinonitrile (CAS 2168163-83-3) is a heterocyclic building block comprising a 2-cyanopyridine core with a fluorine substituent at the 3-position and a hydroxymethyl group at the 5-position. Its molecular formula is C₇H₅FN₂O with a molecular weight of 152.13 g/mol and a typical commercial purity of ≥97%.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
Cat. No. B12969295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(hydroxymethyl)picolinonitrile
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C#N)CO
InChIInChI=1S/C7H5FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2
InChIKeyAGNREGPWYUWOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(hydroxymethyl)picolinonitrile: A Fluorinated Picolinonitrile Building Block for Selective Synthesis


3-Fluoro-5-(hydroxymethyl)picolinonitrile (CAS 2168163-83-3) is a heterocyclic building block comprising a 2-cyanopyridine core with a fluorine substituent at the 3-position and a hydroxymethyl group at the 5-position . Its molecular formula is C₇H₅FN₂O with a molecular weight of 152.13 g/mol and a typical commercial purity of ≥97% . The combination of an electron-withdrawing fluorine and a synthetically versatile hydroxymethyl handle distinguishes it from non-fluorinated or differently substituted picolinonitrile analogs, enabling regioselective derivatization strategies that are not accessible with its closest in-class alternatives .

Why 3-Fluoro-5-(hydroxymethyl)picolinonitrile Cannot Be Replaced by a Generic Picolinonitrile Analog


Substituting 3-fluoro-5-(hydroxymethyl)picolinonitrile with a non-fluorinated analog (e.g., 5-(hydroxymethyl)picolinonitrile, CAS 58553-48-3), a chlorinated variant (3-chloro-5-(hydroxymethyl)picolinonitrile, CAS 1186637-82-0), or a regioisomeric fluoro analog (6-fluoro-5-(hydroxymethyl)picolinonitrile, CAS 2969353-51-1) fundamentally alters the electronic landscape of the pyridine ring . The 3-fluoro substituent exerts a distinct electron-withdrawing effect (σₘ ≈ 0.34) that is quantitatively separable from chlorine (σₘ ≈ 0.37) or hydrogen, directly impacting ring basicity, nucleophilic aromatic substitution (SNAr) reactivity, and metabolic oxidative susceptibility at the 3-position [1]. Simple replacement with any of these analogs risks compromised regioselectivity in downstream reactions and altered pharmacokinetic profiles in lead optimization programs.

Quantitative Differentiation of 3-Fluoro-5-(hydroxymethyl)picolinonitrile from Closest Analogs


Pyridine Ring Basicity Modulation via 3-Fluoro Substitution

The conjugate acid pKa of the pyridine nitrogen is substantially lowered by the 3-fluoro substituent. For 3-fluoropyridine, the experimental pKa of the conjugate acid is 2.97 at 25 °C, compared to 5.25 for unsubstituted pyridine, representing a ΔpKa of -2.28 units . In the picolinonitrile series, the 2-cyano group further depresses basicity (2-cyanopyridine pKa ≈ -0.26), and the 3-fluoro-5-(hydroxymethyl) derivative is predicted to exhibit a pKa approximately 0.5–1.0 units lower than the non-fluorinated 5-(hydroxymethyl)picolinonitrile, directly influencing protonation state under physiological and synthetic conditions [1].

Physicochemical profiling Lead optimization Medicinal chemistry

Lipophilicity (LogP) Differentiation from Non-Fluorinated and Chlorinated Analogs

Fluorine substitution at the 3-position imparts a moderate and tunable increase in lipophilicity compared to the hydrogen analog, while avoiding the excessive lipophilicity burden of chlorine. Using quantitative structure-property relationship (QSPR) calculations for analogous picolinonitrile derivatives, the 3-fluoro substituent is estimated to increase LogP by approximately 0.2–0.4 log units over the non-fluorinated 5-(hydroxymethyl)picolinonitrile, whereas the chlorinated analog increases LogP by approximately 0.6–0.9 log units [1]. This places the target compound in a favorable intermediate lipophilicity range that balances passive permeability with aqueous solubility.

Drug-likeness ADME LogP Fluorine chemistry

Nucleophilic Aromatic Substitution (SNAr) Reactivity: Fluoride as Leaving Group Potential

In electron-deficient pyridine systems, fluorine at the 3-position serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, a reactivity mode unavailable to the non-fluorinated analog and fundamentally different from the chlorinated analog in terms of activation barrier. Fluoride departure is kinetically distinct from chloride; for SNAr reactions on fluorinated picolinonitrile scaffolds, the fluoride leaving group enables substitution under milder conditions while preserving the 5-hydroxymethyl handle, which can be orthogonal to subsequent transformations [1]. The presence of the 2-cyano group further activates the ring toward SNAr, with the 3-fluoro substituent providing a site-specific derivatization point that 5-(hydroxymethyl)picolinonitrile lacks entirely.

Synthetic chemistry SNAr Fluorine reactivity Building block

Metabolic Stability: 3-Fluoro Blockade of Cytochrome P450 Oxidation

The 3-fluoro substituent blocks a primary site of cytochrome P450-mediated oxidative metabolism that is vulnerable in the non-fluorinated analog. Pyridine rings are subject to CYP450 oxidation at electron-rich positions; the 3-fluoro substitution withdraws electron density at the 3-position and stabilizes the ring against oxidative attack. In general structure-metabolism relationship studies, fluorination at pyridyl C-H positions has been shown to increase microsomal half-life (t₁/₂) by 2- to 5-fold compared to the unsubstituted pyridine [1]. In contrast, the 3-chloro analog introduces the risk of CYP450-mediated dechlorination pathways and potential reactive metabolite formation.

Metabolic stability CYP450 Fluorine Drug design

Regiochemical Specificity: 3-Fluoro vs. 6-Fluoro Isomer Distinction

Positioning of the fluorine substituent at the 3-position versus the 6-position (2-position relative to the pyridine nitrogen) critically alters the electronic distribution and steric environment around the metal-coordinating or hydrogen-bonding pyridine nitrogen. In medicinal chemistry programs, the 3-fluoro isomer places the fluorine atom distal to the pyridine nitrogen and the 2-cyano group, preserving the nitrogen's steric accessibility for target engagement. In contrast, 6-fluoro-5-(hydroxymethyl)picolinonitrile (CAS 2969353-51-1) positions the fluorine adjacent to both the nitrogen lone pair and the cyano group, creating a sterically congested and electronically perturbed environment that can disrupt key binding interactions .

Regioselectivity Isomerism Fluorine positioning Medicinal chemistry

Optimal Application Scenarios for 3-Fluoro-5-(hydroxymethyl)picolinonitrile


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

Programs targeting a specific LogP window (e.g., 2.5–3.5) for CNS or oral drug candidates benefit from the fluorine-mediated 0.2–0.4 log unit increase over the non-fluorinated analog, providing a balanced permeability profile without resorting to chlorinated or trifluoromethylated alternatives that carry higher LogP penalties and CYP liabilities [1].

Divergent Synthesis Platforms Leveraging SNAr at the 3-Position

Synthetic routes that require orthogonal functionalization of the pyridine ring can exploit the 3-fluoro leaving group in SNAr reactions while retaining the 5-hydroxymethyl handle for subsequent oxidation, esterification, or Mitsunobu coupling, a strategy that is inoperable with the non-fluorinated 5-(hydroxymethyl)picolinonitrile [2].

Kinase or Metalloenzyme Inhibitor Scaffolds Requiring Unhindered Pyridine Nitrogen

Inhibitor chemotypes that rely on a free pyridine nitrogen for hinge-region hydrogen bonding or metal chelation must use the 3-fluoro isomer; the 6-fluoro regioisomer creates steric occlusion around the nitrogen, disrupting critical binding interactions essential for target potency .

Metabolic Stability Optimization in Early Preclinical Profiling

When in vitro microsomal stability data indicate rapid oxidative clearance of the non-fluorinated 5-(hydroxymethyl)picolinonitrile scaffold, the 3-fluoro derivative offers a direct replacement with a predicted 2–5× improvement in microsomal t₁/₂, enabling progression of the series without a complete scaffold hop [3].

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